TY-52156

Description

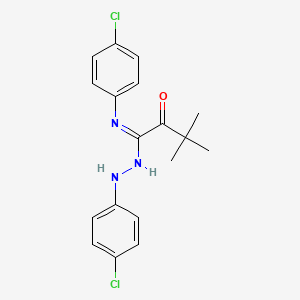

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONRRGIRSGNWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132813 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934369-14-9 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934369-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of TY-52156

For Researchers, Scientists, and Drug Development Professionals

Abstract

TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3).[1][2] This technical guide delineates the mechanism of action of TY-52156, providing a comprehensive overview of its molecular interactions, downstream signaling effects, and its functional consequences in various physiological and pathophysiological contexts. This document includes quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action: Selective S1P3 Antagonism

TY-52156 functions as a competitive antagonist of the S1P3 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in diverse cellular processes.[1] By binding to the S1P3 receptor, TY-52156 prevents the binding of its endogenous ligand, sphingosine-1-phosphate (S1P), thereby inhibiting the initiation of downstream signaling cascades.[1]

Quantitative Data on Receptor Binding and Selectivity:

| Parameter | Value | Cell Line/System | Reference |

| Ki (inhibition constant) for S1P3 | 110 nM | CHO cells expressing human S1P3 | [2][3] |

| Selectivity | ~30-fold lower effect on S1P1, S1P2, S1P4, or S1P5 receptors | Various cell lines | [3] |

| Effect on other GPCRs | No significant effect on 24 different GPCRs at ~10 µM | Screening panel | [3] |

Downstream Signaling Pathways

The antagonism of the S1P3 receptor by TY-52156 leads to the inhibition of several key downstream signaling events that are normally initiated by S1P. The primary consequences of TY-52156 action are the suppression of intracellular calcium mobilization and the inhibition of Rho activation.[1]

Inhibition of Intracellular Calcium ([Ca2+]i) Mobilization

S1P binding to the S1P3 receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. TY-52156 blocks this entire cascade by preventing the initial S1P-S1P3 interaction.[1][4]

Inhibition of Rho Activation

The S1P3 receptor is also coupled to G12/13 proteins, which, upon activation, stimulate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). RhoGEFs then catalyze the exchange of GDP for GTP on the small GTPase Rho, leading to its activation. Activated Rho plays a critical role in regulating the actin cytoskeleton, cell migration, and smooth muscle contraction. TY-52156 effectively inhibits S1P-induced Rho activation.[1][5]

Signaling Pathway Diagram:

Caption: S1P3 signaling pathway and the inhibitory action of TY-52156.

Functional Consequences of S1P3 Antagonism by TY-52156

The inhibition of S1P3 signaling by TY-52156 has been shown to have significant functional consequences in a variety of biological systems.

Cardiovascular System

-

Vasoconstriction: TY-52156 inhibits S1P-induced vasoconstriction in vascular smooth muscle cells by blocking the increase in intracellular calcium and Rho activation.[1][5]

-

Coronary Flow: It has been demonstrated to inhibit the S1P-induced decrease in coronary flow in isolated perfused rat hearts.[1]

-

Bradycardia: TY-52156 can attenuate FTY-720 (a non-selective S1P receptor agonist)-induced bradycardia in vivo.[1]

Cancer Biology

-

Cancer Stem Cell (CSC) Expansion: TY-52156 has been shown to suppress the S1P-induced expansion of cancer stem cells in multiple human cancer cell lines, including breast, lung, glioma, and ovarian cancers.[3][6] This effect is mediated through the inhibition of the S1PR3/Notch signaling axis.[6]

-

Tumorigenicity: In a mouse xenograft model, chronic administration of TY-52156 inhibited the tumorigenicity of Sphingosine Kinase 1 (SphK1)-overexpressing aldehyde dehydrogenase (ALDH)-positive cells.[3]

Immunology and Inflammation

-

T-Cell Exhaustion: TY-52156 can diminish T-cell exhaustion by reducing the expression of exhaustion markers like PD-1, TIM-3, and LAG-3 on CD8+ T cells.

-

Endothelial Barrier Function: In a murine model of ventilator-induced lung injury (VILI), TY-52156 attenuated lung inflammation and injury by preserving the endothelial barrier.[7]

-

Leukocyte Rolling: TY-52156 has been shown to inhibit leukocyte rolling by preventing the S1P-induced mobilization of P-selectin to the endothelial cell surface.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is adapted from methods used for GPCR antagonist screening in CHO cells.

Objective: To measure the inhibitory effect of TY-52156 on S1P-induced intracellular calcium mobilization.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human S1P3 receptor.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

S1P.

-

TY-52156.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed S1P3-expressing CHO cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

-

Cell Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

-

Compound Incubation: Add HBSS containing various concentrations of TY-52156 or vehicle control to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of S1P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Record the fluorescence intensity over time. For Fura-2, record the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

-

-

Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration. Calculate the inhibition of the S1P response by TY-52156 at each concentration to determine the IC50.

Experimental Workflow Diagram:

Caption: Workflow for the intracellular calcium mobilization assay.

Rho Activation Assay (Rhotekin Pull-Down)

Objective: To determine the effect of TY-52156 on S1P-induced Rho activation.

Materials:

-

Cells of interest (e.g., vascular smooth muscle cells).

-

S1P.

-

TY-52156.

-

Lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors).

-

Rhotekin-RBD agarose (B213101) beads.

-

GTPγS (for positive control) and GDP (for negative control).

-

Wash buffer (lysis buffer without detergents).

-

SDS-PAGE sample buffer.

-

Anti-RhoA antibody.

-

Western blotting equipment and reagents.

Procedure:

-

Cell Treatment: Culture cells to near confluency. Serum-starve the cells for several hours. Pre-incubate with desired concentrations of TY-52156 or vehicle, followed by stimulation with S1P for a short period (e.g., 1-5 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-Down:

-

Incubate equal amounts of protein from each sample with Rhotekin-RBD agarose beads for 45-60 minutes at 4°C with gentle rotation.

-

For controls, a separate aliquot of lysate can be loaded with GTPγS (non-hydrolyzable GTP analog) or GDP prior to incubation with the beads.

-

-

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil for 5 minutes to elute the bound proteins.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

-

Analysis: The intensity of the band corresponding to RhoA in the pull-down samples reflects the amount of activated RhoA. Compare the band intensities between different treatment groups. Also, run a western blot on the total cell lysates to show equal loading of total RhoA.

Experimental Workflow Diagram:

Caption: Workflow for the Rho activation pull-down assay.

In Vivo Mouse Model of Lung Inflammation

This protocol is based on studies investigating the effect of TY-52156 in lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS).

Objective: To evaluate the protective effect of TY-52156 in a mouse model of acute lung inflammation.

Animals:

-

C57BL/6 mice (8-10 weeks old).

Materials:

-

Lipopolysaccharide (LPS) from E. coli.

-

TY-52156.

-

Vehicle (e.g., DMSO or other suitable solvent).

-

Sterile saline.

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).

-

Equipment for intratracheal or intraperitoneal injections.

-

Equipment for bronchoalveolar lavage (BAL).

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Compound Administration: Administer TY-52156 (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before LPS challenge.

-

Induction of Lung Injury: Anesthetize the mice and induce lung injury by intratracheal or intranasal administration of LPS (e.g., 1-5 mg/kg in sterile saline).

-

Monitoring: Monitor the animals for signs of distress.

-

Sample Collection: At a predetermined time point (e.g., 24 or 48 hours) after LPS administration, euthanize the mice.

-

Bronchoalveolar Lavage (BAL):

-

Cannulate the trachea and instill a known volume of sterile saline or PBS.

-

Gently aspirate the fluid. Repeat this process 2-3 times.

-

Pool the BAL fluid and keep it on ice.

-

-

BAL Fluid Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Determine the total cell count in the supernatant.

-

Perform differential cell counts on cytospin preparations.

-

Measure the protein concentration in the supernatant as an indicator of vascular leakage.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant by ELISA.

-

-

Lung Histology:

-

Perfuse the lungs and fix them in 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Evaluate the lung sections for signs of inflammation, edema, and tissue damage.

-

Conclusion

TY-52156 is a well-characterized, selective antagonist of the S1P3 receptor. Its mechanism of action, centered on the inhibition of S1P-induced intracellular calcium mobilization and Rho activation, translates into significant functional effects across various biological systems. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the S1P3 receptor with TY-52156 and other selective antagonists.

References

- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 2. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Sphingosine 1-phosphate increases an intracellular Ca(2+) concentration via S1P3 receptor in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The clinically-tested S1P receptor agonists, FTY720 and BAF312, demonstrate subtype-specific bradycardia (S1P₁) and hypertension (S1P₃) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate promotes expansion of cancer stem cells via S1PR3 by a ligand-independent Notch activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage [mdpi.com]

TY-52156: A Selective S1P3 Receptor Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), a member of the G protein-coupled receptor family that plays a crucial role in a variety of physiological and pathological processes.[1][2] Developed as a research tool, TY-52156 has been instrumental in elucidating the specific functions of the S1P3 receptor in cardiovascular regulation, inflammation, and oncology. This technical guide provides a comprehensive overview of the available preclinical data on TY-52156, including its mechanism of action, quantitative data on its activity, and insights into experimental methodologies for its use. To date, there is no publicly available information on clinical trials involving TY-52156.

Core Compound Data

| Parameter | Value | Reference |

| IUPAC Name | N-(4-chlorophenyl)-2-(4-chlorophenyl)diazenyl-3,3-dimethyl-2-oxobutanamide | |

| CAS Number | 934369-14-9 | [2] |

| Molecular Formula | C18H19Cl2N3O | [2] |

| Molecular Weight | 364.27 g/mol |

Quantitative Data Summary

Receptor Binding Affinity and Selectivity

TY-52156 exhibits a high affinity for the human S1P3 receptor with a reported inhibitory constant (Ki) of 110 nM.[2] Its selectivity for S1P3 over other S1P receptor subtypes is a key feature, demonstrating an approximately 30-fold lower effect on S1P1, S1P2, S1P4, and S1P5 receptors. This selectivity allows for the specific interrogation of S1P3-mediated signaling pathways.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. S1P3 |

| S1P3 | 110 nM | - |

| S1P1, S1P2, S1P4, S1P5 | ~3.3 µM (estimated) | ~30-fold lower |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo activity of TY-52156 in various disease contexts. The effective dose is dependent on the animal model and the specific pathological process being investigated.

| Animal Model | Disease/Process | Effective Dose | Route of Administration | Reference |

| Mouse | Ventilator-Induced Lung Injury | 10 mg/kg | Intraperitoneal | |

| Mouse | Leukocyte Rolling | 1.25 mg/kg | Intraperitoneal |

Mechanism of Action and Signaling Pathways

TY-52156 functions as a competitive antagonist at the S1P3 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, sphingosine-1-phosphate (S1P). The primary mechanism involves the inhibition of S1P-induced intracellular calcium mobilization and the activation of the small GTPase Rho.

S1P3 Signaling Pathway and Inhibition by TY-52156```dot

Caption: A typical workflow for characterizing TY-52156 in vitro.

In Vivo Experimentation

Animal Models of Disease

TY-52156 has been utilized in various preclinical models to investigate the role of S1P3 in disease. The experimental design typically involves administering TY-52156 prior to or during the induction of the disease phenotype.

-

General Protocol for a Mouse Model:

-

Acclimate the animals to the laboratory conditions.

-

Randomly assign animals to treatment groups (e.g., vehicle control, TY-52156).

-

Administer TY-52156 or vehicle via the appropriate route (e.g., intraperitoneal injection) at the specified dose and time relative to the disease induction.

-

Induce the disease model (e.g., administration of a pathological agent, surgical procedure).

-

Monitor the animals for relevant physiological and behavioral parameters.

-

At the end of the study, collect tissues and fluids for downstream analysis (e.g., histology, cytokine measurement, gene expression).

-

Logical Development and Future Directions

The development and characterization of TY-52156 have followed a logical progression from initial identification to in-depth preclinical evaluation.

Caption: Logical progression of TY-52156's development.

While TY-52156 has proven to be a valuable research tool, its progression into clinical development has not been publicly documented. Further preclinical studies would be required to assess its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to conduct comprehensive toxicology studies before it could be considered for human trials. The insights gained from studies using TY-52156 will undoubtedly contribute to the broader understanding of S1P3 biology and its potential as a therapeutic target.

References

The Selective S1PR3 Antagonist TY-52156: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1PR3), a G protein-coupled receptor implicated in a diverse range of physiological and pathological processes.[1][2][3][4][5] With a binding affinity (Ki) of 110 nM for S1PR3, TY-52156 serves as a critical tool for elucidating the downstream signaling cascades regulated by this receptor and holds therapeutic potential in various disease contexts, including cardiovascular diseases, inflammation, and cancer.[1][2][5][6][7][8] This technical guide provides an in-depth overview of the cellular pathways modulated by TY-52156 treatment, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: S1PR3 Antagonism

TY-52156 functions as a competitive antagonist at the S1PR3 receptor.[5] This selective blockade prevents the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), thereby inhibiting the activation of downstream signaling pathways. The selectivity of TY-52156 for S1PR3 over other S1P receptor subtypes makes it a valuable pharmacological tool for dissecting the specific roles of S1PR3-mediated signaling.

Cellular Pathways Affected by TY-52156 Treatment

Inhibition of Intracellular Calcium Mobilization and Rho Activation

S1PR3 activation is known to couple to Gq and G12/13 proteins, leading to an increase in intracellular calcium ([Ca2+]i) and the activation of the small GTPase Rho.[3][4] These signaling events are crucial for processes such as smooth muscle contraction and cell migration. TY-52156 effectively inhibits S1P-induced increases in [Ca2+]i and Rho activation in various cell types, including vascular smooth muscle cells.[3][4][5]

| Parameter | Cell Type | Treatment | Result | Reference |

| S1PR3 Binding Affinity (Ki) | - | TY-52156 | 110 nM | [1][2][5][6][7][8] |

| S1P-induced Ca2+ release | HUVEC | TY-52156 | Inhibition observed | [2] |

| S1P-induced Rho activation | Vascular smooth muscle cells | TY-52156 | Inhibition observed | [3][4][5] |

Intracellular Calcium Mobilization Assay:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Treatment: Cells are pre-incubated with varying concentrations of TY-52156 or vehicle control.

-

Stimulation: Cells are then stimulated with S1P.

-

Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

-

Data Analysis: The inhibitory effect of TY-52156 is quantified by comparing the S1P-induced calcium response in the presence and absence of the antagonist.

Rho Activation Assay (G-LISA or Pull-down):

-

Cell Lysis: Cells are lysed in a buffer that preserves the activation state of Rho GTPases.

-

Affinity Precipitation: Active, GTP-bound Rho is selectively pulled down from the cell lysates using a Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) coupled to agarose (B213101) beads or a 96-well plate.

-

Detection: The amount of pulled-down active Rho is quantified by Western blotting using a RhoA-specific antibody or by a colorimetric or chemiluminescent readout in an ELISA-based format (G-LISA).

-

Data Analysis: The inhibitory effect of TY-52156 is determined by comparing the levels of active Rho in S1P-stimulated cells treated with TY-52156 versus vehicle control.

Attenuation of NF-κB Signaling and Inflammation

TY-52156 has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In a mouse model of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS), pre-treatment with TY-52156 significantly decreased the levels of these cytokines in bronchoalveolar lavage fluid.[9]

| Parameter | Model | Treatment | Result | Reference |

| IL-6 Levels | LPS-induced ARDS mice | TY-52156 (10 mg/kg) | Significant decrease in BALF | [9] |

| TNF-α Levels | LPS-induced ARDS mice | TY-52156 (10 mg/kg) | Significant decrease in BALF | [9] |

Western Blot for NF-κB Pathway Proteins:

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from cells or tissues.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα) and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: The membrane is then incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Sample Collection: Cell culture supernatants or biological fluids (e.g., BALF, serum) are collected.

-

Assay Procedure: The ELISA is performed according to the manufacturer's instructions for the specific cytokines (e.g., IL-6, TNF-α). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

-

Measurement: The absorbance is read using a microplate reader.

-

Data Analysis: Cytokine concentrations are calculated based on a standard curve.

Modulation of the Tumor Microenvironment and CAR-T Cell Function

Recent studies have highlighted the role of S1PR3 in the tumor microenvironment. TY-52156 has been shown to enhance the efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy against solid tumors.[6] Treatment with TY-52156 was found to significantly increase the infiltration of CD8+ cytotoxic T lymphocytes into the tumor and enhance the release of effector cytokines such as IFN-γ and IL-2 by CAR-T cells.[6] This suggests that S1PR3 antagonism can alleviate T-cell exhaustion and promote a more robust anti-tumor immune response.

| Parameter | Model | Treatment | Result | Reference |

| CAR-T cell cytokine release (IFN-γ, IL-2, TNF-α) | Co-culture with 4T1 or MC38 cells | TY-52156 (10 µM) | Significant increase | [6] |

| Granzyme B positive CD8+ T cells | MC38 tumor-bearing mice with CAR-T therapy | TY-52156 | Markedly increased population | [6] |

Flow Cytometry for T-cell Exhaustion Markers:

-

Cell Staining: Single-cell suspensions from tumors or peripheral blood are stained with a panel of fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and exhaustion markers (e.g., PD-1, TIM-3, LAG-3).

-

Data Acquisition: Samples are analyzed on a flow cytometer.

-

Data Analysis: The percentage of T-cells expressing exhaustion markers is quantified.

Cytokine Release Assay (as described above):

-

CAR-T cells are co-cultured with target tumor cells in the presence or absence of TY-52156.

-

Supernatants are collected and analyzed for cytokine levels (IFN-γ, IL-2, TNF-α) by ELISA or multiplex bead array.

Regulation of Endothelial Barrier Function and Leukocyte Trafficking

TY-52156 has been shown to play a role in maintaining endothelial barrier integrity and regulating leukocyte trafficking. In a model of ventilator-induced lung injury (VILI), TY-52156 attenuated lung inflammation and reduced vascular leakage by preventing the cleavage of VE-cadherin, a key component of endothelial adherens junctions.[10] Furthermore, TY-52156 was found to reduce leukocyte rolling, an initial step in leukocyte extravasation, by inhibiting the mobilization of P-selectin to the endothelial cell surface.[11]

| Parameter | Model | Treatment | Result | Reference |

| Cleaved VE-cadherin | S1PR3 overexpressing endothelial cells | TY-52156 (10 µM) | Significant reduction | [10] |

| Leukocyte rolling | C57Bl6 mice | TY-52156 (1.25 mg/kg, i.p.) | Dramatic reduction | [11] |

| S1P-induced P-selectin mobilization | HUVECs | TY-52156 (10 µM) | Substantially diminished | [11] |

Western Blot for VE-cadherin Cleavage:

-

Protein Extraction and Western Blotting: As described previously, using antibodies that detect both full-length and cleaved forms of VE-cadherin.

-

Quantification: The ratio of cleaved to full-length VE-cadherin is determined.

Intravital Microscopy for Leukocyte Rolling:

-

Animal Model: Anesthetized mice are surgically prepared to expose a suitable vascular bed (e.g., cremaster muscle).

-

Treatment: Mice are treated with TY-52156 or vehicle control.

-

Imaging: Leukocyte rolling along the venular endothelium is observed and recorded using an intravital microscope.

-

Data Analysis: The number of rolling leukocytes per minute per vessel length is quantified.

Flow Cytometry for P-selectin Expression:

-

Cell Treatment: Endothelial cells (e.g., HUVECs) are treated with TY-52156 followed by stimulation with S1P.

-

Staining: Cells are stained with a fluorescently labeled antibody against P-selectin.

-

Analysis: P-selectin expression on the cell surface is quantified by flow cytometry.

Conclusion

TY-52156 is a highly selective and potent S1PR3 antagonist that modulates a multitude of cellular pathways. Its ability to inhibit intracellular calcium and Rho signaling, attenuate NF-κB-mediated inflammation, enhance anti-tumor immunity, and preserve endothelial barrier function underscores the multifaceted role of S1PR3 in health and disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of targeting the S1P-S1PR3 axis. Further research into the nuanced effects of TY-52156 will undoubtedly continue to unravel the complexities of S1P signaling and pave the way for novel therapeutic strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. TY 52156 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 3. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S1P3 Receptor Antagonist, TY-52156 - CAS 934369-14-9 - Calbiochem | 533062 [merckmillipore.com]

- 6. Targeting sphingosine 1-phosphate receptor 3 inhibits T-cell exhaustion and regulates recruitment of proinflammatory macrophages to improve antitumor efficacy of CAR-T cells against solid tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 404 | BioChemPartner [m.biochempartner.com]

- 8. TY-52156 | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Functional Landscape of S1P3 Receptor Antagonism by TY-52156: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors, play a pivotal role in a myriad of physiological and pathological processes. Among the five identified subtypes, the S1P3 receptor has emerged as a critical regulator of cardiovascular function, inflammation, and fibrotic diseases. This technical guide provides an in-depth exploration of the biological functions of the S1P3 receptor that are potently and selectively inhibited by TY-52156, a novel antagonist. We delve into the downstream signaling cascades modulated by this compound, present key quantitative data on its inhibitory activity, and provide detailed experimental protocols for assays crucial to its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the S1P3 receptor.

Introduction to S1P3 Receptor and TY-52156

The sphingosine-1-phosphate receptor 3 (S1P3) is a ubiquitously expressed G protein-coupled receptor that is activated by the bioactive lipid, sphingosine-1-phosphate. Upon activation, S1P3 couples to multiple G protein families, including Gq, Gi, and G12/13, to initiate a diverse range of intracellular signaling cascades. These pathways, in turn, regulate critical cellular functions such as proliferation, migration, and contraction.

TY-52156 is a potent and selective antagonist of the S1P3 receptor.[1][2][3][4][5][6] Its ability to specifically block the actions of S1P at this receptor subtype makes it an invaluable tool for elucidating the physiological and pathophysiological roles of S1P3. Furthermore, the pharmacological profile of TY-52156 suggests its potential as a therapeutic agent for a variety of conditions where S1P3 signaling is dysregulated.

Biological Functions of S1P3 Receptor Inhibited by TY-52156

TY-52156 has been demonstrated to inhibit a range of biological responses mediated by the S1P3 receptor. These include:

-

Vasoconstriction: S1P-induced vasoconstriction is a key physiological process regulated by S1P3. TY-52156 effectively inhibits this response by blocking the downstream signaling pathways that lead to smooth muscle cell contraction.[6]

-

Bradycardia: The S1P analogue FTY720 is known to induce bradycardia (a slowing of the heart rate), an effect partially mediated by S1P3. TY-52156 has been shown to suppress this FTY720-induced bradycardia in vivo.[2][3][6]

-

Inflammation and Fibrosis: Emerging evidence suggests a role for S1P3 in inflammatory and fibrotic processes. Studies using S1P3 knockout mice have shown reduced inflammation and fibrosis in models of lung injury.

-

Cancer Progression: The S1P/S1P3 signaling axis has been implicated in the proliferation and survival of various cancer cells.[5]

Quantitative Data: Inhibitory Profile of TY-52156

The potency and selectivity of TY-52156 have been characterized in various in vitro assays. The following table summarizes the key quantitative data available.

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki | S1P3 | 110 nM | Radioligand Binding Assay | [1][2][3][4][5] |

| Selectivity | S1P3 | >30-fold vs S1P1, S1P2, S1P4, S1P5 | Not Specified |

Note: IC50 values for the inhibition of specific biological functions are not consistently reported in the reviewed literature.

S1P3 Receptor Signaling Pathways and Inhibition by TY-52156

Activation of the S1P3 receptor by S1P initiates a cascade of intracellular events through the activation of heterotrimeric G proteins. TY-52156 exerts its inhibitory effects by blocking the initial step of this cascade – the binding of S1P to the receptor.

As depicted in the diagram, S1P binding to the S1P3 receptor leads to the activation of Gαq and Gα12/13. Gαq activation stimulates Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key event in smooth muscle contraction. Simultaneously, Gα12/13 activation leads to the activation of the small GTPase RhoA, which, through its effector ROCK, also promotes smooth muscle contraction. TY-52156, by blocking S1P binding, prevents the activation of these downstream pathways.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of TY-52156 on S1P3 receptor function.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., TY-52156) for the S1P3 receptor.

Materials:

-

Membrane preparation from cells overexpressing human S1P3 receptor.

-

[³H]S1P (Radioligand).

-

TY-52156 (Test compound).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.5.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize S1P3-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or unlabeled S1P (for non-specific binding).

-

50 µL of various concentrations of TY-52156.

-

50 µL of [³H]S1P at a final concentration close to its Kd.

-

50 µL of the membrane preparation (typically 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of TY-52156.

-

Determine the IC50 value (the concentration of TY-52156 that inhibits 50% of specific [³H]S1P binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit S1P-induced increases in intracellular calcium concentration ([Ca²⁺]i).

Materials:

-

S1P3-expressing cells (e.g., CHO or HEK293 cells).

-

Fura-2 AM (calcium indicator dye).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

S1P.

-

TY-52156.

-

Fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

-

Cell Seeding: Seed S1P3-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing: Wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

-

Compound Pre-incubation: Add various concentrations of TY-52156 to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: 510 nm).

-

Inject S1P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately start recording the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the change in the 340/380 nm fluorescence ratio, which is proportional to the change in [Ca²⁺]i.

-

Plot the peak fluorescence response against the log concentration of TY-52156.

-

Determine the IC50 value for the inhibition of the S1P-induced calcium response.

-

RhoA Activation Assay (Pull-down)

This assay is used to determine the effect of TY-52156 on S1P-induced activation of the small GTPase RhoA.

Materials:

-

S1P3-expressing cells.

-

S1P.

-

TY-52156.

-

Lysis Buffer: 50 mM Tris pH 7.4, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors.

-

Rhotekin-RBD beads (or other RhoA-GTP binding domain coupled to beads).

-

Anti-RhoA antibody.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Treatment:

-

Grow S1P3-expressing cells to near confluence.

-

Pre-incubate cells with various concentrations of TY-52156 for 30 minutes.

-

Stimulate the cells with S1P for a short period (e.g., 2-5 minutes).

-

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Pull-down:

-

Incubate the cleared lysates with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.

-

-

Washing: Pellet the beads by centrifugation and wash them three times with Lysis Buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of activated (GTP-bound) RhoA.

-

Also, run a parallel Western blot with a portion of the total cell lysate to determine the total amount of RhoA in each sample.

-

-

Data Analysis:

-

Quantify the band intensities for the pulled-down RhoA and the total RhoA.

-

Normalize the amount of activated RhoA to the total RhoA for each condition.

-

Plot the normalized RhoA activation against the log concentration of TY-52156 to determine its inhibitory effect.

-

Conclusion

TY-52156 is a valuable pharmacological tool for investigating the diverse biological functions of the S1P3 receptor. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development for diseases where S1P3 signaling is implicated. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the mechanism of action of TY-52156 and to identify novel therapeutic applications for S1P3 receptor antagonists.

References

- 1. TY-52156 | CAS#:934369-14-9 | Chemsrc [chemsrc.com]

- 2. rndsystems.com [rndsystems.com]

- 3. TY 52156 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 4. TY-52156 | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TY-52156 in Cardiovascular System Studies: A Technical Guide

An In-depth Examination of a Selective S1P3 Receptor Antagonist

This technical guide provides a comprehensive overview of the role of TY-52156 in cardiovascular research. TY-52156 is a potent and selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3), a G protein-coupled receptor implicated in various physiological and pathophysiological processes within the cardiovascular system. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the S1P3 receptor.

Core Concepts: Mechanism of Action

TY-52156 exerts its effects by competitively blocking the S1P3 receptor, thereby inhibiting the downstream signaling pathways initiated by its natural ligand, sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that, upon binding to the S1P3 receptor on vascular smooth muscle cells, triggers a cascade of intracellular events leading to vasoconstriction. The primary signaling pathways involved are the Gq-phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium concentration ([Ca2+]i), and the G12/13-Rho pathway, which activates Rho kinase. Both of these pathways ultimately contribute to smooth muscle contraction.[1] TY-52156 has been shown to effectively inhibit both the S1P-induced increase in [Ca2+]i and Rho activation.[1]

Data Presentation: Quantitative Analysis of TY-52156 Activity

The following tables summarize the key quantitative data regarding the pharmacological profile of TY-52156.

| Parameter | Value | Species/Cell Line | Reference |

| Ki for S1P3 Receptor | 110 nM | Human | --INVALID-LINK-- |

| Experimental Model | Agonist | TY-52156 Concentration | Effect | Reference |

| Isolated Perfused Rat Heart | S1P | 1 µM | Inhibition of S1P-induced decrease in coronary flow | --INVALID-LINK-- |

| Human Coronary Artery Smooth Muscle Cells | S1P | 10 µM | Inhibition of S1P-induced increase in intracellular calcium | --INVALID-LINK-- |

| Human Coronary Artery Smooth Muscle Cells | S1P | 10 µM | Inhibition of S1P-induced Rho activation | --INVALID-LINK-- |

| In Vivo Rat Model | FTY720 (0.03 mg/kg, i.v.) | 10 mg/kg, p.o. | Attenuation of FTY720-induced bradycardia | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of TY-52156 are provided below.

Isolated Langendorff-Perfused Rat Heart Assay for Coronary Flow

This ex vivo model is used to assess the direct effects of compounds on coronary artery tone.

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

-

Heart Isolation and Perfusion:

-

Anesthetize the rat with an appropriate anesthetic.

-

Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose) gassed with 95% O2 / 5% CO2 at 37°C.

-

Maintain a constant perfusion pressure of 75 mmHg.

-

-

Experimental Procedure:

-

Allow the heart to stabilize for 20-30 minutes.

-

Measure baseline coronary flow using an electromagnetic flowmeter.

-

To induce vasoconstriction, infuse S1P at a concentration of 10 nM.

-

To test the effect of TY-52156, pre-perfuse the heart with 1 µM TY-52156 for 10 minutes prior to the S1P infusion.

-

Continuously record coronary flow throughout the experiment.

-

Intracellular Calcium Measurement in Human Coronary Artery Smooth Muscle Cells (HCASMCs)

This in vitro assay quantifies changes in intracellular calcium levels in response to stimuli.

-

Cell Culture:

-

Culture HCASMCs in appropriate growth medium until they reach 80-90% confluency.

-

Seed the cells onto glass coverslips 24-48 hours before the experiment.

-

-

Fura-2 AM Loading:

-

Wash the cells with a balanced salt solution (BSS).

-

Load the cells with 5 µM Fura-2 AM in BSS containing 0.02% Pluronic F-127 for 60 minutes at 37°C.

-

Wash the cells twice with BSS to remove extracellular Fura-2 AM and allow for de-esterification for 30 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with BSS at 37°C.

-

To test the effect of TY-52156, pre-incubate the cells with 10 µM TY-52156 for 15 minutes.

-

Stimulate the cells with 1 µM S1P.

-

Record the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm) to determine changes in intracellular calcium concentration.

-

Rho Activation Assay in Human Coronary Artery Smooth Muscle Cells (HCASMCs)

This biochemical assay measures the level of active, GTP-bound RhoA.

-

Cell Treatment and Lysis:

-

Culture HCASMCs to near confluency in 100 mm dishes.

-

Serum-starve the cells for 24 hours prior to the experiment.

-

Pre-treat the cells with 10 µM TY-52156 for 30 minutes.

-

Stimulate the cells with 1 µM S1P for 5 minutes.

-

Wash the cells with ice-cold PBS and lyse them in a Rho activation lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Pull-down Assay:

-

Incubate a portion of the cell lysate with Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to GTP-bound (active) Rho.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) system. The intensity of the band corresponds to the amount of active RhoA.

-

In Vivo Bradycardia Model in Rats

This in vivo model assesses the effect of TY-52156 on drug-induced bradycardia.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration:

-

Administer TY-52156 orally (p.o.) at a dose of 10 mg/kg. The vehicle for administration can be a solution of 0.5% methylcellulose.

-

Two hours after TY-52156 administration, anesthetize the rats.

-

Administer the S1P receptor agonist FTY720 (fingolimod) intravenously (i.v.) at a dose of 0.03 mg/kg to induce bradycardia.

-

-

Measurement of Heart Rate:

-

Monitor the heart rate continuously using a telemetry system or by recording the electrocardiogram (ECG) via subcutaneous electrodes.

-

Record the heart rate before and after the administration of FTY720 to determine the extent of bradycardia and the inhibitory effect of TY-52156.

-

Mandatory Visualization

Signaling Pathways

Caption: S1P3 receptor signaling cascade in vascular smooth muscle cells and the inhibitory action of TY-52156.

Experimental Workflows

Caption: Experimental workflow for the isolated perfused rat heart assay.

Caption: Experimental workflow for intracellular calcium imaging in HCASMCs.

References

Investigating Inflammation with TY-52156: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), a G protein-coupled receptor implicated in a variety of inflammatory processes. This technical guide provides an in-depth overview of the core mechanisms of TY-52156 in modulating inflammatory responses, detailed experimental protocols for its investigation, and a summary of key quantitative data. Visualizations of the underlying signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its therapeutic potential.

Introduction to TY-52156 and its Role in Inflammation

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including inflammation, by binding to its five specific G protein-coupled receptors, S1P1-5. The S1P3 receptor subtype has been shown to play a significant pro-inflammatory role in various disease models. TY-52156 is a specific antagonist of S1P3, and by blocking the binding of S1P to this receptor, it effectively mitigates downstream inflammatory signaling.[1]

TY-52156 has demonstrated efficacy in preclinical models of inflammation, including ventilator-induced lung injury (VILI), macrophage-driven inflammation, and in the context of cancer immunotherapy.[2][3] Its mechanism of action primarily involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Mechanism of Action of TY-52156

TY-52156 exerts its anti-inflammatory effects by selectively binding to the S1P3 receptor, thereby preventing the downstream signaling cascade initiated by S1P. This inhibition has been shown to affect multiple cellular processes that contribute to inflammation.

Inhibition of the NF-κB Signaling Pathway

A key mechanism by which TY-52156 attenuates inflammation is through the suppression of the NF-κB pathway. Upon activation by S1P, the S1P3 receptor can signal through G proteins to activate IKKβ, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. TY-52156 blocks this entire cascade at its inception by preventing S1P3 activation.

Reduction of Pro-inflammatory Mediators

By inhibiting the NF-κB pathway, TY-52156 leads to a concentration-dependent decrease in the expression and secretion of several key pro-inflammatory cytokines and enzymes.

Quantitative Data on the Effects of TY-52156

The anti-inflammatory effects of TY-52156 have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

In Vitro Inhibition of Pro-inflammatory Gene Expression in Macrophages

| Target Gene | Cell Type | Stimulant | TY-52156 Concentration | % Inhibition (mRNA) | Reference |

| iNOS | Mouse Peritoneal Macrophages | LPS (10 ng/mL) | 1 µM | Significant | [4] |

| iNOS | Mouse Peritoneal Macrophages | LPS (10 ng/mL) | 10 µM | Significant | [4] |

| COX-2 | Mouse Peritoneal Macrophages | LPS (10 ng/mL) | 1 µM | Significant | [4] |

| COX-2 | Mouse Peritoneal Macrophages | LPS (10 ng/mL) | 10 µM | Significant | [4] |

| IL-1β | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Significant | [] |

| IL-6 | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Significant | [] |

| TNF-α | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Significant | [] |

In Vitro Inhibition of Pro-inflammatory Protein Production and Secretion

| Target Protein | Cell Type | Stimulant | TY-52156 Concentration | Method | % Inhibition | Reference |

| iNOS | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Western Blot | Significant | [] |

| COX-2 | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Western Blot | Significant | [4] |

| IL-1β (secreted) | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | ELISA | Significant | [] |

| NO | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Griess Assay | Significant | [] |

In Vivo Efficacy in a Murine Model of Ventilator-Induced Lung Injury

| Parameter | Treatment Group | Result | Reference |

| Bronchoalveolar lavage cell count | VILI + TY-52156 | Significantly attenuated increase | [2] |

| Bronchoalveolar lavage protein concentration | VILI + TY-52156 | Significantly attenuated increase | [2] |

| Pro-inflammatory cytokines in BALF | VILI + TY-52156 | Suppressed release | [2] |

| Lung inflammation (histology) | VILI + TY-52156 | Inhibited | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of TY-52156. The following sections provide protocols for key experiments.

In Vitro Macrophage Inflammation Assay

This protocol describes the stimulation of macrophages with lipopolysaccharide (LPS) to induce an inflammatory response and the assessment of the inhibitory effects of TY-52156.

Materials:

-

Primary peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

TY-52156

-

Reagents for ELISA, Western Blot, Griess assay, and qPCR

Procedure:

-

Cell Seeding: Seed macrophages in 24-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of TY-52156 or vehicle control. Incubate for 1 hour.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plates for 24 hours.

-

Sample Collection:

-

Collect the cell culture supernatants for analysis of secreted cytokines (ELISA) and nitric oxide (Griess assay).

-

Wash the cells with PBS and lyse them for protein analysis (Western Blot) or RNA extraction (qPCR).

-

-

Analysis: Perform the respective assays according to the manufacturer's instructions.

Western Blotting for Pro-inflammatory Proteins

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Procedure:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Incubation: Add cell culture supernatants and standards to the wells.

-

Detection Antibody Incubation: Add a biotinylated detection antibody.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP.

-

Substrate Addition: Add a TMB substrate solution to develop the color.

-

Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

Conclusion

TY-52156 is a valuable research tool for investigating the role of the S1P3 receptor in inflammation. Its high selectivity and potent inhibitory activity make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the S1P3 pathway in inflammatory diseases. Further research is warranted to fully elucidate the clinical applicability of TY-52156 and other S1P3 antagonists.

References

- 1. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-regulating CAR-T cells modulate cytokine release syndrome in adoptive T-cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

TY-52156: A Novel Antagonist of S1PR3 for the Restoration of Endothelial Barrier Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The integrity of the endothelial barrier is paramount for maintaining tissue homeostasis and regulating the passage of fluids, solutes, and cells between the bloodstream and surrounding tissues. Disruption of this barrier is a critical event in the pathophysiology of numerous diseases, including acute respiratory distress syndrome (ARDS), sepsis, and inflammatory disorders. Sphingosine-1-phosphate (S1P) signaling plays a dual role in modulating endothelial permeability, primarily through its receptors S1PR1 and S1PR3. While S1PR1 activation typically enhances barrier function, S1PR3 signaling has been shown to promote barrier disruption.[1][2] TY-52156 is a specific antagonist of S1PR3, offering a targeted therapeutic strategy to counteract endothelial hyperpermeability.[1] This technical guide provides a comprehensive overview of the effects of TY-52156 on endothelial barrier function, detailing its mechanism of action, experimental validation, and relevant protocols for in vitro and in vivo studies.

Core Mechanism of Action

TY-52156 exerts its protective effects on the endothelial barrier by selectively inhibiting the S1P receptor 3 (S1PR3). Under pathological conditions, such as mechanical stress in ventilator-induced lung injury (VILI), the expression of S1PR3 is upregulated in endothelial cells.[1][3] Activation of S1PR3 by S1P triggers a signaling cascade that leads to endothelial barrier dysfunction. TY-52156 competitively binds to S1PR3, blocking the downstream signaling pathways that mediate barrier disruption.

The primary mechanisms through which S1PR3 activation compromises endothelial integrity and which are counteracted by TY-52156 include:

-

RhoA Activation: S1PR3 activation leads to the activation of the small GTPase RhoA, which promotes the formation of actin stress fibers and increases endothelial cell contractility. This results in the formation of paracellular gaps and increased permeability.[1][4]

-

VE-Cadherin Cleavage: S1PR3 signaling induces the cleavage of vascular endothelial (VE)-cadherin, a key component of adherens junctions, through the activation of a disintegrin and metalloproteinase 10 (ADAM10).[1][3][5] This cleavage disrupts cell-cell adhesion and compromises barrier integrity.

-

NF-κB Activation: S1PR3 can mediate the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines and adhesion molecules, further contributing to endothelial dysfunction and inflammation.[1][6][7]

By inhibiting S1PR3, TY-52156 effectively mitigates these detrimental effects, preserving adherens junction integrity and restoring endothelial barrier function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of TY-52156 in modulating endothelial barrier function.

| In Vitro Model | Assay | Treatment | Concentration of TY-52156 | Key Findings | Reference |

| S1PR3 Overexpressing Pulmonary Endothelial Cells | Transendothelial Electrical Resistance (TER) | S1P | 1 µM and 10 µM | Dose-dependently rescued the S1P-induced decrease in TER. | [1] |

| S1PR3 Overexpressing Pulmonary Endothelial Cells | Western Blot | - | 10 µM | Inhibited the cleavage of VE-cadherin. | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | P-selectin Mobilization (Flow Cytometry) | S1P | 10 µM | Substantially diminished S1P-induced P-selectin mobilization. | [8] |

| In Vivo Model | Assay | Treatment | Dosage of TY-52156 | Key Findings | Reference |

| Murine Model of Ventilator-Induced Lung Injury (VILI) | Bronchoalveolar Lavage (BAL) Fluid Analysis | Mechanical Ventilation | 10 mg/kg | Attenuated increases in total cell count and protein concentration in BAL fluid. | [1] |

| Murine Model of Ventilator-Induced Lung Injury (VILI) | Cytokine Analysis (BAL Fluid) | Mechanical Ventilation | 10 mg/kg | Suppressed the release of pro-inflammatory cytokines. | [1] |

| C57Bl6 Mice | Leukocyte Rolling (Intravital Microscopy) | - | 1.25 mg/kg (i.p.) | Dramatically reduced leukocyte rolling in postcapillary venules. | [8] |

Signaling Pathways and Experimental Workflows

S1PR3-Mediated Endothelial Barrier Disruption

Caption: S1PR3 signaling pathway leading to endothelial barrier disruption and its inhibition by TY-52156.

Experimental Workflow: In Vitro Assessment of Endothelial Barrier Function

Caption: Workflow for assessing the effect of TY-52156 on endothelial barrier function using TEER.

Experimental Workflow: In Vivo Assessment in a VILI Mouse Model

Caption: Workflow for evaluating the protective effects of TY-52156 in a mouse model of VILI.

Detailed Experimental Protocols

Transendothelial Electrical Resistance (TEER) Assay

Objective: To quantitatively measure the integrity of an endothelial cell monolayer in vitro following treatment with TY-52156 and a barrier-disrupting agent.

Materials:

-

Endothelial cells (e.g., human pulmonary artery endothelial cells or HUVECs)

-

Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)

-

Cell culture medium and supplements

-

TY-52156

-

Barrier-disrupting agent (e.g., S1P, LPS, or thrombin)

-

EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes

-

Sterile PBS

Procedure:

-

Seed endothelial cells onto the apical chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.

-

Culture the cells until a stable, high TEER value is achieved, indicating monolayer confluence.

-

Pre-treat the endothelial monolayers with various concentrations of TY-52156 (e.g., 0.1, 1, 10 µM) or vehicle control for a specified period (e.g., 24 hours).

-

Introduce the barrier-disrupting agent to the apical chamber.

-

Measure the electrical resistance across the cell monolayer at designated time points using the EVOM2™ voltohmmeter.

-

Ensure the electrodes are sterilized with 70% ethanol (B145695) and rinsed with sterile PBS before each use.

-

Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.

-

-

Record the resistance values (in Ω).

-

To calculate the final TEER value (in Ω·cm²), subtract the resistance of a blank Transwell insert (without cells) from the measured resistance and multiply by the surface area of the insert.

Western Blot for VE-Cadherin and β-Catenin

Objective: To assess the effect of TY-52156 on the expression and cleavage of key adherens junction proteins.

Materials:

-

Endothelial cell lysates from treated and control groups

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-VE-cadherin, anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse endothelial cells and determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against VE-cadherin and β-catenin overnight at 4°C. A separate membrane should be probed with an antibody against a loading control protein (e.g., GAPDH).

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Ventilator-Induced Lung Injury (VILI) Mouse Model

Objective: To evaluate the in vivo efficacy of TY-52156 in a preclinical model of acute lung injury.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Anesthetics (e.g., ketamine/xylazine)

-

Small animal ventilator

-

TY-52156

-

Sterile saline

-

Surgical instruments for tracheostomy

Procedure:

-

Anesthetize the mice via intraperitoneal injection.

-

Perform a tracheostomy and insert a cannula into the trachea.

-

Administer TY-52156 (e.g., 10 mg/kg) or vehicle control (e.g., DMSO) via intraperitoneal injection 30 minutes prior to mechanical ventilation.

-

Connect the mice to a small animal ventilator and ventilate for a specified duration (e.g., 4 hours) with injurious settings (e.g., high tidal volume).

-

At the end of the ventilation period, euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs.

-

Collect lung tissue for histological analysis and cytokine measurements.

-

Analyze the BAL fluid for total cell count and protein concentration to assess lung injury and vascular leakage.

Conclusion

TY-52156 presents a promising therapeutic agent for conditions characterized by endothelial barrier dysfunction. Its specific antagonism of S1PR3 addresses a key pathway involved in the breakdown of endothelial integrity. The data presented in this guide highlight its potential to preserve vascular barrier function by inhibiting RhoA activation, preventing VE-cadherin cleavage, and attenuating inflammation. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic utility of TY-52156 in various disease models. As a selective S1PR3 inhibitor, TY-52156 holds significant potential for the development of novel treatments for a range of vascular permeability disorders.

References

- 1. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1–Phosphate Receptor–3 Is a Novel Biomarker in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]

TY-52156: A Comprehensive Technical Guide on its Antagonistic Activity at the S1P3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and pharmacological properties of TY-52156, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). This document details its binding affinity, outlines the experimental protocols for its characterization, and illustrates the associated signaling pathways.

Quantitative Data Summary

TY-52156 exhibits a strong and selective binding affinity for the S1P3 receptor, distinguishing it from other S1P receptor subtypes. The key quantitative measure of its binding affinity is the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand.

| Compound | Parameter | Value | Receptor Subtype | Species |

| TY-52156 | Ki | 110 nM[1][2][3][4][5][6] | S1P3 | Human |

Table 1: Binding Affinity of TY-52156 for the S1P3 Receptor.

Functionally, TY-52156 acts as a competitive antagonist, effectively blocking the downstream signaling initiated by the binding of the endogenous ligand, sphingosine-1-phosphate (S1P). This has been demonstrated through various cellular assays that measure the downstream consequences of S1P3 receptor activation.

| Assay | Effect of TY-52156 | Cell Type | Key Downstream Mediator |

| Intracellular Calcium ([Ca2+]i) Mobilization | Inhibition of S1P-induced increase[2][4][7] | Human Coronary Artery Smooth Muscle Cells | Phospholipase C (PLC) |

| Rho Activation | Inhibition of S1P-induced activation[1][6][7] | Vascular Smooth Muscle Cells | G12/13 |

Table 2: Functional Antagonism of TY-52156 on S1P3 Signaling.

Experimental Protocols

The characterization of TY-52156 as a selective S1P3 antagonist involves a series of established in vitro assays. The following sections provide detailed methodologies for these key experiments.

Competitive Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane preparations from cells overexpressing the human S1P3 receptor.

-

Radioligand: [³²P]S1P[3]

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).

-

Test Compound: TY-52156 at various concentrations.

-

Non-specific binding control: High concentration of unlabeled S1P.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the S1P3 receptor-containing membranes, a fixed concentration of [³²P]S1P, and varying concentrations of TY-52156.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled S1P.

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the TY-52156 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

GTPγS Binding Assay for Functional Antagonism

This functional assay measures the activation of G-proteins coupled to the S1P3 receptor. Antagonists will inhibit the agonist-induced increase in the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8][9]

Materials:

-

Membrane preparations from cells overexpressing the human S1P3 receptor.

-

Agonist: Sphingosine-1-Phosphate (S1P).

-

Radiolabeled GTP analog: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP.

-

Test Compound: TY-52156 at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate the S1P3 receptor-containing membranes with varying concentrations of TY-52156 for 15-30 minutes at 30°C.

-

Initiate the reaction by adding a fixed concentration of S1P and [³⁵S]GTPγS.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the [³⁵S]GTPγS binding against the logarithm of the TY-52156 concentration to determine its inhibitory effect on S1P-stimulated G-protein activation.